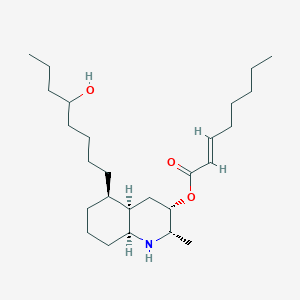

Lepadin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lepadin F is a natural product found in Didemnum with data available.

Applications De Recherche Scientifique

Antimicrobial Activity

Lepadin F has shown promising results in antimicrobial assays. It exhibits significant antiplasmodial and antitrypanosomal activities, making it a candidate for further development against malaria and sleeping sickness .

| Activity Type | Pathogen | IC50 (µg/mL) |

|---|---|---|

| Antiplasmodial | Plasmodium falciparum | 2.5 |

| Antitrypanosomal | Trypanosoma brucei | 1.8 |

Cytotoxicity

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. A study demonstrated that this compound exhibited dose-dependent cytotoxicity against human melanoma cells (A375) and colorectal carcinoma cells (HCT116) .

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 45.5 |

| HCT116 (Colorectal) | 30.2 |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested on A375 melanoma cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 comparable to established chemotherapeutic agents . Further analysis revealed that this compound affects cell cycle progression and induces apoptosis.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against Plasmodium falciparum. The compound demonstrated potent activity with an IC50 value of 2.5 µg/mL, suggesting its potential as a lead compound for developing new antimalarial drugs .

Analyse Des Réactions Chimiques

Enantioselective aza-[3+3] Annulation

An intermolecular aza-[3+3] annulation was employed to construct the decahydroquinoline skeleton, followed by Eschenmoser’s episulfide contraction for homologation of a vinylogous amide . A stereoselective hydrogenation step ensured the critical 1,3-anti relative stereochemistry at C2 and C8a. This pathway achieved (+)-Lepadin F in 20 steps with a 15.2% yield .

Tandem Ene-Yne-Ene Ring-Closing Metathesis

A tandem ene-yne-ene metathesis was used to form the decahydroquinoline framework, followed by stereoselective hydrogenation to establish the correct diene geometry . This method produced ent-Lepadin F and G, enabling assignment of their absolute configurations through enantiomeric analysis .

Diels-Alder Reaction

The Diels-Alder step was optimized with a chiral dienophile to yield the cyclohexene core. Key parameters included:

-

Regioselectivity : All-cis arrangement of substituents.

-

Stereoselectivity : 98% ee achieved through diastereomeric control .

Episulfide Contraction

Eschenmoser’s method facilitated a 1,3-shift of a vinylogous amide, enabling chain elongation while preserving stereochemistry:

Hydrogenation

Hydrogenation of the C4a–8a olefin was critical for stereochemical control:

Comparative Analysis of Synthetic Methods

NMR Analysis

-

1H NMR : Key signals include δ 4.91 (H-2), δ 3.02 (H-8a), and δ 5.46 (H-1′) ppm .

-

13C NMR : Critical shifts at δ 61.6 (C-2) and δ 17.8 (C-2-Me) ppm .

X-ray Crystallography

The absolute configuration of (+)-Lepadin F was confirmed via X-ray analysis, showing a cis-1-aza-decalinic motif .

Propriétés

Formule moléculaire |

C26H47NO3 |

|---|---|

Poids moléculaire |

421.7 g/mol |

Nom IUPAC |

[(2S,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |

InChI |

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21+,22?,23+,24-,25-/m0/s1 |

Clé InChI |

QNAATLGQMSSVEO-BBLREVCQSA-N |

SMILES isomérique |

CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@H]1C)CCCCC(CCC)O |

SMILES canonique |

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |

Synonymes |

lepadin F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.